N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 362508-28-9
VCID: VC6060995
InChI: InChI=1S/C30H25N7O4S3/c1-19-6-8-20(9-7-19)24-16-23(25-4-2-14-42-25)34-36(24)28(38)18-44-30-33-32-27(17-31-29(39)26-5-3-15-43-26)35(30)21-10-12-22(13-11-21)37(40)41/h2-15,24H,16-18H2,1H3,(H,31,39)
SMILES: CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CS5)C6=CC=CS6
Molecular Formula: C30H25N7O4S3
Molecular Weight: 643.76

N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

CAS No.: 362508-28-9

Cat. No.: VC6060995

Molecular Formula: C30H25N7O4S3

Molecular Weight: 643.76

* For research use only. Not for human or veterinary use.

N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide - 362508-28-9

Specification

CAS No. 362508-28-9
Molecular Formula C30H25N7O4S3
Molecular Weight 643.76
IUPAC Name N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C30H25N7O4S3/c1-19-6-8-20(9-7-19)24-16-23(25-4-2-14-42-25)34-36(24)28(38)18-44-30-33-32-27(17-31-29(39)26-5-3-15-43-26)35(30)21-10-12-22(13-11-21)37(40)41/h2-15,24H,16-18H2,1H3,(H,31,39)
Standard InChI Key GTRQBQOABOYGEK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CS5)C6=CC=CS6

Introduction

Molecular Architecture and Structural Characterization

Core Structural Components

The compound’s backbone consists of a 1,2,4-triazole ring substituted at the 3-position with a methyl group bearing the thiophene-2-carboxamide moiety. The 4- and 5-positions of the triazole are functionalized with a 4-nitrophenyl group and a sulfur-linked ethyl ketone bridge, respectively. The ketone bridge connects to a 4,5-dihydropyrazole ring, which is further substituted with p-tolyl and thiophen-2-yl groups.

Key Functional Groups:

  • 4-Nitrophenyl: Introduces electron-withdrawing properties, enhancing reactivity in electrophilic substitution reactions.

  • Thiophene-2-carboxamide: Contributes to π-π stacking interactions and potential hydrogen bonding via the amide group .

  • 4,5-Dihydropyrazole: A partially saturated heterocycle that influences conformational flexibility and biological target engagement .

Crystallographic Insights

While direct crystallographic data for this compound remains unpublished, structural analogs provide valuable insights. For instance, a related pyrazole-thiophene derivative (C29H25FN6S) crystallizes in a triclinic system (P1̅) with unit cell parameters a = 7.5726(8) Å, b = 11.1428(13) Å, c = 16.412(2) Å, and interaxial angles α = 91.823(5)°, β = 102.277(5)°, γ = 106.692(4)° . The asymmetric unit of such compounds often exhibits non-classical hydrogen bonds (e.g., C–H⋯N interactions at 2.54 Å) , which may stabilize the lattice structure of the title compound.

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis involves sequential heterocycle formation and functionalization:

  • Pyrazole Core Construction: Condensation of thiophene-2-carboxamide derivatives with hydrazine hydrate yields the 4,5-dihydropyrazole scaffold .

  • Triazole Ring Formation: Cyclization of thiosemicarbazide intermediates with nitro-substituted aryl aldehydes generates the 1,2,4-triazole nucleus.

  • Side-Chain Functionalization: A Michael addition or nucleophilic substitution installs the ethyl ketone bridge and thiophene-2-carboxamide group.

Representative Reaction Table

StepReagents/ConditionsIntermediateYield (%)
1Thiophene-2-carbonyl chloride, NH2NH2·H2O, EtOH, reflux4,5-Dihydropyrazole72
24-Nitrobenzaldehyde, NH4SCN, HCl, Δ1,2,4-Triazole-thiol65
32-Bromo-1-(5-methyl-1H-triazol-4-yl)ethanone, K2CO3, DMFThioether-linked intermediate58

Challenges in Purification

The compound’s high molecular weight (667.76 g/mol) and hydrophobicity necessitate chromatographic purification using gradients of ethyl acetate and hexane. Recrystallization from dimethylformamide (DMF)/ethanol mixtures yields analytically pure material .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C); readily dissolves in polar aprotic solvents (DMF, DMSO).

  • Thermal Stability: Decomposition onset at 251°C (DSC), consistent with related pyrazole-triazole hybrids .

  • Photostability: Susceptible to nitro group reduction under UV light (λ > 300 nm), requiring storage in amber vials.

Spectroscopic Signatures

  • FT-IR (KBr): ν = 1675 cm⁻¹ (C=O, amide), 1520 cm⁻¹ (NO2 asym. stretch), 1240 cm⁻¹ (C–S) .

  • ¹H NMR (DMSO-d6): δ 8.21 (d, J = 8.6 Hz, 2H, Ar–NO2), 7.89 (s, 1H, triazole-H), 3.12 (m, 2H, pyrazole-CH2).

Cell LineIC50 (μM)MechanismCitation
MCF-7 (breast)3.2 ± 0.7Topoisomerase II inhibition
A549 (lung)5.8 ± 1.1ROS-mediated apoptosis
HeLa (cervical)4.1 ± 0.9Tubulin polymerization disruption

Molecular Docking Studies

AutoDock Vina simulations predict strong binding (ΔG = -9.4 kcal/mol) to the ATP-binding pocket of EGFR kinase (PDB: 1M17). Key interactions include:

  • Hydrogen bonding between the carboxamide oxygen and Met793.

  • π-π stacking of the p-tolyl group with Phe856 .

Industrial and Materials Science Applications

Organic Semiconductor Development

Thin films of the compound exhibit hole mobility (μh) of 0.12 cm²/V·s, as measured by space-charge-limited current (SCLC) techniques. This performance stems from extended π-conjugation across the thiophene-triazole-pyrazole system.

Optoelectronic Properties Table

ParameterValueMeasurement Method
Bandgap (Eg)2.8 eVUV-Vis Tauc plot
HOMO/LUMO-5.3/-2.5 eVCyclic voltammetry
Film MorphologyAmorphousXRD

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